3,6-Difluoro-2-methoxybenzonitrile

Medicinal Chemistry Indazole Synthesis Kinase Inhibitor Building Blocks

Choose 3,6-Difluoro-2-methoxybenzonitrile (CAS 1010413-52-1) for its unique 3,6-difluoro-2-methoxy substitution pattern, essential for synthesizing 5-fluoro-4-methoxy-1H-indazol-3-amine scaffolds (CAS 1240518-48-2) as described in patent US2010/216860 and J. Med. Chem. (2013, 56, 1946–1960). This regioisomer cannot be replaced by other difluorobenzonitriles. It also yields (3,6-difluoro-2-methoxyphenyl)methanamine via catalytic hydrogenation (65% yield) for heterocyclic medicinal chemistry. Insist on ≥97% purity with batch-specific NMR, HPLC, and GC certificates to ensure synthetic reproducibility.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 1010413-52-1
Cat. No. B1390612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-methoxybenzonitrile
CAS1010413-52-1
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C#N)F)F
InChIInChI=1S/C8H5F2NO/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3H,1H3
InChIKeyJGLUUECGMAVKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Difluoro-2-methoxybenzonitrile (CAS 1010413-52-1): Procurement and Technical Baseline for Fluorinated Benzonitrile Intermediates


3,6-Difluoro-2-methoxybenzonitrile (CAS 1010413-52-1) is a poly-substituted aromatic building block with the molecular formula C8H5F2NO and molecular weight of 169.13 g/mol, characterized by two fluorine atoms at the 3- and 6-positions, a methoxy group at the 2-position, and a nitrile group at the 1-position of the benzene ring . The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, with the fluorine substituents contributing to enhanced metabolic stability and the methoxy and nitrile groups providing synthetic handles for further derivatization .

Why Generic Substitution of 3,6-Difluoro-2-methoxybenzonitrile (CAS 1010413-52-1) Fails: Key Differentiators for Procurement Decisions


The specific 3,6-difluoro substitution pattern with 2-methoxy functionality in 3,6-difluoro-2-methoxybenzonitrile creates a unique combination of electronic and steric properties that cannot be replicated by simply interchanging with other difluorobenzonitrile isomers (e.g., 2,3-; 2,4-; 2,5-; 2,6-; 3,4-; or 3,5-difluorobenzonitrile) [1]. Computational analysis of the six difluorobenzonitrile series reveals that substitution pattern directly governs C≡N and C-F bond natural atomic charges, which in turn dictate regioselectivity in nucleophilic aromatic substitution reactions and cross-coupling chemistry [1]. The 3,6-difluoro-2-methoxy substitution uniquely positions both fluorine atoms para and ortho-ortho relative to the nitrile and methoxy groups, establishing a distinct electronic environment that differs measurably from other regioisomers. Furthermore, the methoxy group at the 2-position is essential for specific downstream transformations, as demonstrated in the synthesis of 5-fluoro-4-methoxy-1H-indazol-3-amine, where the compound serves as an irreplaceable starting material for constructing the indazole core . Generic substitution with other fluorinated benzonitriles lacking the 2-methoxy group would yield entirely different products or fail to undergo the required cyclization chemistry.

Quantitative Differentiation Evidence for 3,6-Difluoro-2-methoxybenzonitrile (CAS 1010413-52-1) Versus Comparators


Synthetic Application: Exclusive Intermediate for 5-Fluoro-4-methoxy-1H-indazol-3-amine

3,6-Difluoro-2-methoxybenzonitrile serves as the direct starting material for the synthesis of 5-fluoro-4-methoxy-1H-indazol-3-amine (CAS 1240518-48-2), a fluorinated indazole building block of pharmaceutical relevance. The reaction proceeds via cyclization with hydrazine monohydrate (10 equiv.) in ethanol under reflux overnight, yielding 8.4 g of the indazolamine product (25% yield) from a 30 g (184 mmol) scale of the starting benzonitrile . This transformation exploits the specific 3,6-difluoro-2-methoxy substitution pattern, where the fluorine at the 6-position and the nitrile at the 1-position enable intramolecular cyclization to form the indazole core. Alternative difluorobenzonitrile isomers (e.g., 2,4-difluorobenzonitrile or 3,4-difluorobenzonitrile) lack the appropriate fluorine positioning relative to the nitrile and methoxy groups to undergo this specific indazole-forming cyclization, making 3,6-difluoro-2-methoxybenzonitrile the only viable starting material for this particular scaffold.

Medicinal Chemistry Indazole Synthesis Kinase Inhibitor Building Blocks

Electronic Structure Differentiation: Natural Atomic Charge Variations Across Six Difluorobenzonitrile Isomers

Density functional theory (DFT) calculations performed on benzonitrile and the complete series of six difluorobenzonitrile (DFBN) isomers reveal that the natural atomic charges on the C≡N and C-F bonds vary systematically with substitution pattern [1]. The study established linear or slightly parabolic correlations between natural atomic charges and geometrical parameters across the series, confirming that each difluorobenzonitrile isomer possesses a distinct electronic environment [1]. While 3,6-difluoro-2-methoxybenzonitrile includes an additional 2-methoxy substituent, the underlying 3,6-difluorobenzonitrile core exhibits characteristic charge distribution that differs from the 2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-DFBN isomers. This electronic differentiation translates directly to differential reactivity in nucleophilic aromatic substitution, where fluorine displacement rates and regioselectivity are governed by local charge distribution at each fluorinated position.

Computational Chemistry Structure-Activity Relationships Reactivity Prediction

Vendor-Specific Quality Metrics: Purity Specification and Analytical Documentation Availability

Commercially available 3,6-difluoro-2-methoxybenzonitrile (CAS 1010413-52-1) is supplied with specified purity of 97% and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis . The molecular weight is consistently reported as 169.13 g/mol across multiple authoritative sources, with the MDL number MFCD12546978 providing a standardized identifier for procurement and inventory management . In contrast, many closely related difluorobenzonitrile analogs are offered at varying purity grades (ranging from 95% to 98%) with inconsistent analytical documentation across vendors, creating procurement uncertainty. The availability of comprehensive batch-specific analytical data for this compound reduces the risk of synthetic failures due to unidentified impurities or incorrect isomer identity.

Quality Control Analytical Chemistry Procurement Specifications

Solubility and Physical Form: Practical Handling Differentiation

3,6-Difluoro-2-methoxybenzonitrile is reported to exhibit high solubility in many organic solvents and demonstrates stability at room temperature under standard storage conditions . The compound is described as a colorless liquid with a pungent odor in one authoritative source . This physical property profile contrasts with certain other difluorobenzonitrile isomers that exist as solids at room temperature or require refrigerated storage (e.g., 2-8°C under inert atmosphere). For example, the downstream indazole product 5-fluoro-4-methoxy-1H-indazol-3-amine requires storage under inert gas at 2-8°C , whereas the starting 3,6-difluoro-2-methoxybenzonitrile is stable at ambient temperature . This differential storage requirement reduces cold-chain logistics costs and simplifies laboratory handling protocols.

Physical Chemistry Laboratory Handling Formulation

Documented Synthetic Transformation: Hydrogenation to Primary Amine Building Block

3,6-Difluoro-2-methoxybenzonitrile undergoes catalytic hydrogenation in the presence of ammonium hydroxide and hydrogen gas, using methanol as solvent, to yield (3,6-difluoro-2-methoxyphenyl)methanamine with a 65% yield after 16.0 hours [1]. This transformation converts the nitrile group to a primary amine while preserving the 3,6-difluoro-2-methoxy substitution pattern, providing access to a fluorinated benzylamine scaffold. The reaction is documented in patent literature concerning triazolopyridine compounds, indicating pharmaceutical relevance of this transformation [1]. In contrast, hydrogenation of other difluorobenzonitrile isomers lacking the 2-methoxy group would yield structurally distinct benzylamine products with different pharmacological and physicochemical properties, underscoring the non-interchangeable nature of this substitution pattern.

Organic Synthesis Amine Synthesis Reduction Chemistry

High-Value Application Scenarios for 3,6-Difluoro-2-methoxybenzonitrile (CAS 1010413-52-1) in Research and Industrial Procurement


Synthesis of Fluorinated Indazole Scaffolds for Kinase Inhibitor Programs

Procurement of 3,6-difluoro-2-methoxybenzonitrile is justified for medicinal chemistry programs targeting 5-fluoro-4-methoxy-1H-indazol-3-amine scaffolds (CAS 1240518-48-2). The compound reacts with hydrazine monohydrate (10 equiv.) in ethanol under reflux to yield the indazole core at 25% isolated yield (8.4 g from 30 g scale) . This specific transformation is documented in patent US2010/216860 and associated medicinal chemistry literature (Journal of Medicinal Chemistry, 2013, vol. 56, #5, p. 1946-1960) . The 3,6-difluoro-2-methoxy substitution pattern is essential for this cyclization; no alternative difluorobenzonitrile isomer can produce the same indazole product. Laboratories developing indazole-based kinase inhibitors should procure this specific compound rather than generic difluorobenzonitriles.

Preparation of Fluorinated Benzylamine Intermediates via Nitrile Reduction

3,6-Difluoro-2-methoxybenzonitrile serves as a precursor to (3,6-difluoro-2-methoxyphenyl)methanamine via catalytic hydrogenation in ammonium hydroxide and methanol (16.0 h, 65% yield) . This fluorinated benzylamine building block is referenced in patent literature concerning triazolopyridine compounds , indicating its utility in heterocyclic medicinal chemistry. Procurement of this specific benzonitrile ensures access to a defined fluorinated benzylamine scaffold with the precise 3,6-difluoro-2-methoxy substitution pattern, which cannot be obtained from other commercially available benzonitrile derivatives.

Structure-Activity Relationship Studies Requiring Defined Electronic Properties

DFT computational studies across the six difluorobenzonitrile isomers demonstrate that natural atomic charges on C≡N and C-F moieties vary systematically with substitution pattern, with linear or slightly parabolic correlations to geometrical parameters . The 3,6-difluoro substitution pattern, combined with the 2-methoxy group in the target compound, creates a unique electronic environment. This differentiation supports procurement decisions for SAR programs where precise control over electronic effects at specific aromatic positions is required. Researchers should select 3,6-difluoro-2-methoxybenzonitrile over other DFBN isomers when the 3,6-fluoro arrangement with ortho-methoxy functionality is required for target binding or reactivity.

High-Reproducibility Synthesis Requiring Documented Analytical Specifications

For laboratories requiring batch-to-batch reproducibility in multi-step synthetic sequences, procurement of 3,6-difluoro-2-methoxybenzonitrile with documented 97% purity and accompanying NMR, HPLC, and GC analytical certificates is recommended . The compound's stability at ambient temperature (no cold-chain requirement) simplifies storage logistics compared to related compounds requiring refrigerated storage under inert atmosphere [1]. Procurement managers should prioritize vendors providing comprehensive batch-specific analytical documentation to minimize synthetic failure risk due to impurities or isomeric contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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